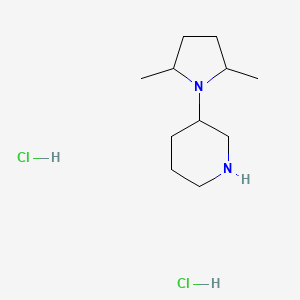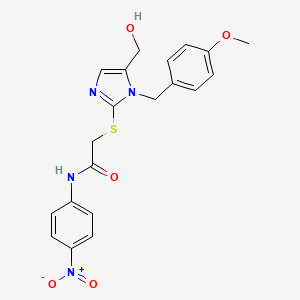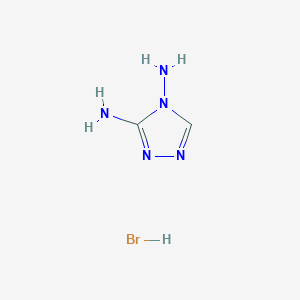![molecular formula C15H20N2O4S B2633040 N-[[1-(Benzenesulfonyl)piperidin-4-yl]methyl]oxirane-2-carboxamide CAS No. 2418723-07-4](/img/structure/B2633040.png)
N-[[1-(Benzenesulfonyl)piperidin-4-yl]methyl]oxirane-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[[1-(Benzenesulfonyl)piperidin-4-yl]methyl]oxirane-2-carboxamide, also known as Boc-4-piperidinemethanol, is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is a white crystalline powder that is soluble in most organic solvents, and it has been found to have potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry.
Mecanismo De Acción
The mechanism of action of N-[[1-(Benzenesulfonyl)piperidin-4-yl]methyl]oxirane-2-carboxamidedinemethanol is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and proteins in the body. In cancer cells, it has been found to induce apoptosis by activating the caspase cascade, a series of enzymes that are involved in programmed cell death. In Alzheimer's disease, it works by inhibiting the activity of acetylcholinesterase, an enzyme that breaks down acetylcholine, a neurotransmitter that is involved in memory and learning.
Biochemical and Physiological Effects:
N-[[1-(Benzenesulfonyl)piperidin-4-yl]methyl]oxirane-2-carboxamidedinemethanol has been found to have various biochemical and physiological effects in the body. In cancer cells, it has been found to inhibit the growth and proliferation of cancer cells, induce apoptosis, and inhibit angiogenesis, the process by which new blood vessels are formed. In Alzheimer's disease, it has been found to improve cognitive function and memory by inhibiting the activity of acetylcholinesterase.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using N-[[1-(Benzenesulfonyl)piperidin-4-yl]methyl]oxirane-2-carboxamidedinemethanol in lab experiments include its low toxicity, high solubility, and potential as a therapeutic agent for various diseases. However, its limitations include its relatively high cost and complex synthesis method, which may limit its widespread use in research.
Direcciones Futuras
There are several future directions for the research and development of N-[[1-(Benzenesulfonyl)piperidin-4-yl]methyl]oxirane-2-carboxamidedinemethanol. One potential direction is to further investigate its anti-cancer properties and its potential as a therapeutic agent for various types of cancer. Another potential direction is to explore its potential as a therapeutic agent for other neurodegenerative diseases, such as Parkinson's disease. Additionally, further research is needed to fully understand its mechanism of action and to optimize its synthesis method for widespread use in research.
Métodos De Síntesis
The synthesis of N-[[1-(Benzenesulfonyl)piperidin-4-yl]methyl]oxirane-2-carboxamidedinemethanol is typically achieved through a multi-step process, starting with the reaction between piperidine and benzene sulfonyl chloride to form N-benzylpiperidine. This compound is then reacted with epichlorohydrin to form N-benzyl-4-(oxiranylmethyl)piperidine, which is then treated with Boc anhydride to form the final product, N-[[1-(Benzenesulfonyl)piperidin-4-yl]methyl]oxirane-2-carboxamidedinemethanol.
Aplicaciones Científicas De Investigación
N-[[1-(Benzenesulfonyl)piperidin-4-yl]methyl]oxirane-2-carboxamidedinemethanol has been extensively studied in scientific research due to its potential applications in various fields. In medicinal chemistry, it has been found to have promising anti-cancer properties, with studies showing that it can inhibit the growth of cancer cells by inducing apoptosis. It has also been found to have potential as a therapeutic agent for the treatment of Alzheimer's disease, with studies showing that it can inhibit the activity of acetylcholinesterase, an enzyme that is involved in the progression of the disease.
Propiedades
IUPAC Name |
N-[[1-(benzenesulfonyl)piperidin-4-yl]methyl]oxirane-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O4S/c18-15(14-11-21-14)16-10-12-6-8-17(9-7-12)22(19,20)13-4-2-1-3-5-13/h1-5,12,14H,6-11H2,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUZYIRHWNCBBFO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C2CO2)S(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[[1-(Benzenesulfonyl)piperidin-4-yl]methyl]oxirane-2-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-Methoxy-6-{4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazin-1-yl}pyrimidine](/img/structure/B2632957.png)
![2-methoxy-N-[(2-methoxyadamantan-2-yl)methyl]-5-methylbenzene-1-sulfonamide](/img/structure/B2632959.png)
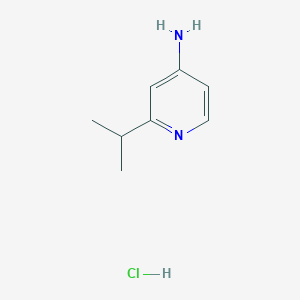
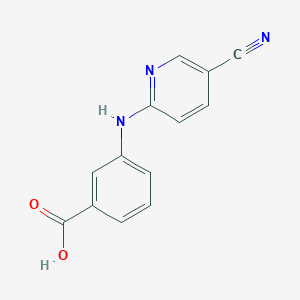
![1-Cyclohexyl-3-[4-(dimethylsulfamoyl)phenyl]-1-methylurea](/img/structure/B2632965.png)
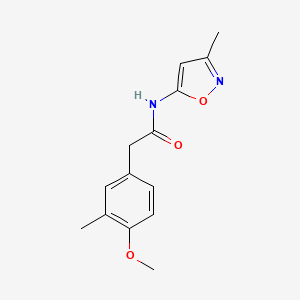
![3-(1-((3'-Chloro-[1,1'-biphenyl]-4-yl)sulfonyl)piperidin-4-yl)imidazolidine-2,4-dione](/img/structure/B2632968.png)
![1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)piperidine-3-carboxamide](/img/structure/B2632970.png)
![Methyl 2-(7-methoxybenzofuran-2-carboxamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2632971.png)
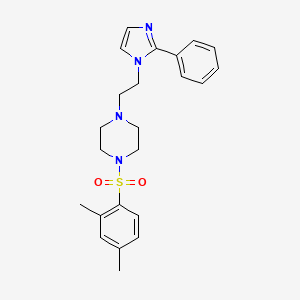
![N-[2-(4-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-phenylacetamide](/img/structure/B2632975.png)
